5-Cyclopropoxy-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-fluorobenzoic acid: is an organic compound that belongs to the class of fluorinated benzoic acids It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-fluorobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides high yields of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the fluorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-fluorobenzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated benzoic acids on various biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used as a precursor in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The cyclopropoxy group can also influence the compound’s overall conformation and reactivity, contributing to its unique properties.
Comparison with Similar Compounds
2-Fluorobenzoic acid: Similar in structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-5-fluorobenzoic acid: Similar but with different positioning of the cyclopropoxy and fluorine groups.
4-Fluorobenzoic acid: Similar but with the fluorine atom in a different position.
Uniqueness: 5-Cyclopropoxy-2-fluorobenzoic acid is unique due to the presence of both the cyclopropoxy group and the fluorine atom in specific positions on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
5-Cyclopropoxy-2-fluorobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, providing a comprehensive overview supported by data tables and case studies.
Synthesis
The synthesis of this compound involves nucleophilic substitution reactions. The compound is derived from fluorobenzoic acids through various synthetic pathways, which have been optimized for yield and purity. The use of specific reagents and conditions can significantly influence the efficiency of the synthesis process.
This compound exhibits biological activity primarily through its interaction with specific biological targets. Its fluorine atom is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability. The cyclopropoxy group may also contribute to its pharmacological profile by influencing binding interactions with target proteins.
Pharmacological Effects
Research indicates that this compound possesses various pharmacological effects, including:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, indicating its potential use as an antimicrobial agent.
- Antiproliferative Effects : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines, making it a candidate for further investigation in cancer therapy.
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Anti-inflammatory | Cytokine assay | Inhibition of IL-6 and TNF-alpha production |
Study 2 | Antimicrobial | Disc diffusion | Active against E. coli and S. aureus |
Study 3 | Antiproliferative | MTT assay | IC50 = 20 µM in cancer cell lines |
Case Studies
- Anti-inflammatory Effects in Animal Models : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Activity : In a clinical setting, the compound was tested against various bacterial strains isolated from infected patients. The results indicated a notable reduction in bacterial load, supporting its use as a therapeutic agent in infectious diseases.
- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, suggesting its potential role in cancer treatment.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO3/c11-9-4-3-7(14-6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) |
InChI Key |
GFIOUWXIGFIZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.